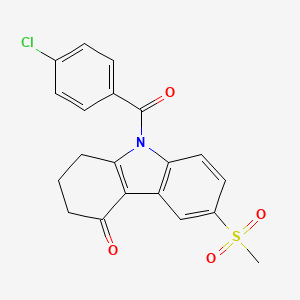
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate is a coordination compound that consists of 3-hydroxypyridine-2-carboxylic acid and oxovanadium in a trihydrate form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with vanadium oxides or vanadium salts in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired trihydrate complex. For example, the reaction can be carried out in an aqueous solution at room temperature with a slight acidic or neutral pH to facilitate the coordination of the oxovanadium ion with the 3-hydroxypyridine-2-carboxylic acid ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may include steps such as purification through recrystallization or filtration to obtain the pure trihydrate form. The use of automated reactors and controlled environments ensures consistency and quality in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate undergoes various types of chemical reactions including:
Oxidation: The oxovanadium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The hydroxyl and carboxyl groups on the pyridine ring can undergo substitution reactions with other nucleophiles or electrophiles.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium complexes, while substitution reactions may result in modified pyridine derivatives.
Applications De Recherche Scientifique
3-Hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate involves its ability to coordinate with metal ions and participate in redox reactions. The oxovanadium center can interact with various molecular targets, influencing cellular pathways and biochemical processes. For example, its insulin-mimetic activity is attributed to its ability to activate insulin signaling pathways, thereby enhancing glucose uptake and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypicolinic acid: Similar in structure but lacks the oxovanadium component.
2-Hydroxypyridine-3-carboxylic acid: Another hydroxypyridine derivative with different substitution patterns.
6-Hydroxypyridine-3-carboxylic acid: Similar functional groups but different positional isomer.
Uniqueness
3-Hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate is unique due to the presence of the oxovanadium center, which imparts distinct redox properties and biological activities not observed in its analogs. This makes it particularly valuable in research focused on redox chemistry and therapeutic applications .
Propriétés
IUPAC Name |
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVLCDIRYQMAQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O10V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[3-[1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B10780386.png)


![3-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl]propanoic acid](/img/structure/B10780412.png)
![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride](/img/structure/B10780430.png)



![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10780461.png)
![(1S,3R,6R,7Z,11Z,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780467.png)
![1-But-2-en-2-yl-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B10780471.png)

![12-[1-[4-(2-Ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10780480.png)
